2-bromo-4-(2-bromoethyl)-1-chlorobenzene
Description
Properties
CAS No. |
1546189-85-8 |
|---|---|
Molecular Formula |
C8H7Br2Cl |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Bromo 4 2 Bromoethyl 1 Chlorobenzene
Monomer in Polymerization Reactions
The bromoethyl group of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene can be converted into a polymerizable group, such as a vinyl group, through an elimination reaction. elsevierpure.com The resulting halogenated styrene (B11656) monomer can then undergo polymerization to produce polymers with tailored properties. For example, thermal polymerization of related alkali 4-(2-bromoethyl)benzoates has been shown to produce poly(methyl 4-vinylbenzoate) or polyesters, depending on the reaction conditions. elsevierpure.com The presence of bromine and chlorine atoms in the polymer backbone can enhance thermal stability and flame retardancy, and also serve as sites for post-polymerization modification.
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |
| Vinyl-substituted derivative of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene | Vinyl Polymerization | Poly(halogenated styrene) | Enhanced thermal stability, flame retardancy |
| Alkali 4-(2-bromoethyl)benzoates | Thermal Polymerization | Poly(methyl 4-vinylbenzoate) or Polyester | Dependent on counter cation |
Scaffold for Ligands in Catalysis
The rigid aromatic core and the multiple halogen substituents of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene make it an excellent scaffold for the synthesis of ligands used in catalysis. The bromine and chlorine atoms can be selectively replaced through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. nih.gov These tailored ligands can then be complexed with transition metals to create catalysts for a variety of organic transformations. The specific arrangement of the substituents on the benzene (B151609) ring can influence the steric and electronic properties of the resulting catalyst, allowing for fine-tuning of its activity and selectivity.
Stereoselective and Regioselective Synthesis of Advanced Intermediates
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for the structural elucidation of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene. The fragmentation pattern observed under electron ionization (EI) provides a molecular fingerprint, confirming the presence and arrangement of its constituent atoms.
The mass spectrum is characterized by the presence of distinct isotopic patterns arising from the two halogen atoms, bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). docbrown.infodocbrown.info This results in a complex molecular ion region. The parent molecular ion peak [M]+ would appear as a cluster of peaks corresponding to the different isotopic combinations.
Key fragmentation pathways for halogenated aromatic compounds involve the cleavage of carbon-halogen bonds and fragmentation of alkyl side chains. libretexts.orgacs.org For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, the most predictable fragmentation events include:
Loss of a bromine radical from the bromoethyl group, leading to a stable benzylic carbocation. This is often a dominant fragmentation pathway.
Cleavage of the C-Br and C-Cl bonds from the aromatic ring. docbrown.info
Loss of the entire bromoethyl side chain through cleavage of the bond connecting it to the benzene ring.
Formation of a halotropylium ion through rearrangement of the aromatic ring after initial fragmentation.
The analysis of these fragments and their isotopic distributions allows for unambiguous confirmation of the compound's structure.
Table 1: Predicted Mass Spectrometry Fragmentation for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene This table is generated based on typical fragmentation patterns of similar halogenated aromatic compounds.
| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |
| 296/298/300 | [C₈H₇Br₂Cl]⁺ | Molecular Ion (M)⁺ cluster, showing isotopic contributions of two Br and one Cl atom. |
| 217/219 | [C₈H₈BrCl]⁺ | Loss of a bromine radical (•Br) from the ethyl chain. |
| 188/190 | [C₈H₇Cl]⁺ | Loss of two bromine radicals (•Br). |
| 139 | [C₈H₈Cl]⁺ | Loss of the bromoethyl radical (•CH₂CH₂Br). |
| 108/110 | [CH₂Br]⁺ | Bromoethyl fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from extensive fragmentation. docbrown.info |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring
Hyphenated analytical techniques are indispensable for both the qualitative and quantitative analysis of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, particularly for assessing its purity and monitoring its synthesis. nih.govchemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds like this halogenated aromatic. researchgate.net
Purity Assessment: GC separates the target compound from starting materials, byproducts, and isomers that may be present in a crude reaction mixture. The high efficiency of modern capillary GC columns allows for the resolution of closely related compounds, such as positional isomers. peerj.com
Structural Confirmation: The mass spectrometer coupled to the GC provides mass spectra for each separated component, allowing for positive identification by matching fragmentation patterns with known standards or library data. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, especially useful for monitoring reaction progress where intermediates or the final product might be less volatile or thermally labile. nih.gov
Reaction Monitoring: Aliquots can be taken from a reaction mixture and analyzed directly by LC-MS to track the disappearance of reactants and the formation of the product over time. This provides valuable kinetic data without the need for extensive sample workup. nih.gov
Analysis of Complex Mixtures: LC-MS is adept at handling complex matrices and can be used to identify a wide range of compounds in a single run, which is beneficial during the development of synthetic routes. nih.gov Automated tools can even be employed to specifically screen for halogenated compounds within a complex chromatogram based on their unique isotopic signatures. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.comyoutube.com These methods provide detailed information about the functional groups present in 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, confirming the presence of the halogenated aromatic ring and the alkyl chain.
Characteristic Absorption Frequencies of Halogenated Aromatic Rings and Alkyl Chains
The IR and Raman spectra of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene are expected to exhibit characteristic absorption bands corresponding to its distinct structural features.
Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C in-ring stretching vibrations appearing in the 1400-1600 cm⁻¹ region. libretexts.org Aromatic C-H out-of-plane ("oop") bending vibrations in the 675-900 cm⁻¹ region can give clues about the substitution pattern on the ring. libretexts.org
Alkyl Chain: The bromoethyl group will show sp³ C-H stretching vibrations in the 2850-3000 cm⁻¹ range. pressbooks.pub
Carbon-Halogen Bonds: The C-Cl and C-Br bonds give rise to strong absorptions in the fingerprint region of the IR spectrum. The C-Cl stretching frequency typically appears between 550 and 850 cm⁻¹, while the heavier C-Br bond absorbs at a lower frequency, generally between 515 and 690 cm⁻¹. libretexts.orgspectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene This table presents expected frequency ranges based on data for similar functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Region/Significance |
| Aromatic C-H Stretch | 3000 - 3100 libretexts.org | Confirms aromatic protons. |
| Alkyl C-H Stretch | 2850 - 3000 pressbooks.pub | Confirms sp³ C-H bonds of the ethyl group. |
| Aromatic C=C Stretch | 1400 - 1600 libretexts.org | Confirms the benzene ring skeleton. |
| C-Cl Stretch | 550 - 850 libretexts.org | Characteristic of the chloro-aromatic bond. |
| C-Br Stretch (Aromatic) | 515 - 690 (estimated) | Characteristic of the bromo-aromatic bond. |
| C-Br Stretch (Alkyl) | 515 - 690 libretexts.org | Characteristic of the bromo-alkyl bond. |
In Situ IR Spectroscopy for Reaction Monitoring
In situ IR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of chemical reactions as they occur, without the need for sampling. mdpi.com By inserting a fiber-optic probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked continuously. researchgate.netnih.gov
For the synthesis of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, which might involve steps like Friedel-Crafts alkylation or halogenation, in situ IR could be used to:
Track Reactant Consumption: Monitor the decrease in the intensity of a characteristic absorption band of a starting material.
Monitor Product Formation: Observe the increase in the intensity of a unique absorption band belonging to the 2-bromo-4-(2-bromoethyl)-1-chlorobenzene product.
Detect Intermediates: Identify transient species that may form during the reaction, providing crucial mechanistic insights. americanpharmaceuticalreview.com
Determine Reaction Endpoints: The reaction can be stopped precisely when the concentration of the product plateaus, optimizing reaction time and preventing the formation of degradation products. mdpi.com
This technique provides a "molecular video" of the reaction, enhancing process understanding and control. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. This technique can provide unequivocal proof of the molecule's connectivity and stereochemistry. mdpi.com
Confirmation of Molecular Geometry and Conformation
Should a suitable single crystal of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This model would confirm:
Connectivity: The precise arrangement of atoms and bonds, verifying the 1-chloro, 2-bromo, and 4-(2-bromoethyl) substitution pattern on the benzene ring.
Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths (e.g., C-C, C-H, C-Cl, C-Br) and bond angles within the molecule. These experimental values can be compared with theoretical models.
Conformation: The dihedral angles would reveal the preferred conformation of the flexible bromoethyl side chain relative to the plane of the aromatic ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing any significant hydrogen bonds, halogen bonds, or π–π stacking interactions. mdpi.com
Analysis of Intermolecular Interactions (e.g., Halogen Bonding)
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, the bromine and chlorine atoms attached to the benzene ring could potentially participate in halogen bonding. Theoretical studies on substituted chlorobenzenes have shown that the presence of electron-withdrawing or donating groups on the aromatic ring can influence the strength of these interactions. However, no specific studies analyzing the halogen bonding or other intermolecular interactions of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene have been found.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation and quantification of chemical compounds. For a molecule like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, both gas and liquid chromatography would be principal analytical tools.
Gas Chromatography (GC) for Volatile Samples and Purity Assessment
Gas chromatography is a common technique for the analysis of volatile and semi-volatile organic compounds. For the purity assessment of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, a GC-based method, likely coupled with a mass spectrometer (GC-MS), would be the standard approach. While no specific GC methods for this compound are documented, methods for structurally similar compounds, such as other brominated and chlorinated benzenes, are widely available. These methods typically involve a capillary column with a non-polar or medium-polarity stationary phase and a temperature-programmed oven to ensure efficient separation from any starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds. It would be particularly useful for monitoring the progress of reactions that synthesize 2-bromo-4-(2-bromoethyl)-1-chlorobenzene and for analyzing the final product. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The separation would be based on the hydrophobicity of the compound. Again, specific HPLC methods for this exact analyte are not described in the available literature.
Chiral HPLC for Enantiomeric Excess Determination (if applicable)
A molecule is chiral if it is non-superimposable on its mirror image. Based on its structure, 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is not chiral as it does not possess a stereocenter. Therefore, chiral HPLC for the determination of enantiomeric excess is not applicable to this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the elemental composition of a sample, which in turn helps to validate its empirical formula. For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, the expected empirical formula is C₈H₇Br₂Cl. Elemental analysis would involve measuring the mass percentages of carbon, hydrogen, bromine, and chlorine in a purified sample. These experimental values would then be compared with the theoretically calculated percentages to confirm the compound's identity and purity. No published elemental analysis data for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene has been found.
The theoretical elemental composition for C₈H₇Br₂Cl is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 32.19% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.36% |
| Bromine | Br | 79.90 | 2 | 159.80 | 53.53% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.88% |
| Total | | | | 298.39 | 100.00% |
Computational Chemistry and Theoretical Insights into 2 Bromo 4 2 Bromoethyl 1 Chlorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intricate details of molecular structures and energies. For a molecule like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, these methods can offer a deep understanding of its behavior at the atomic level.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. amanote.com This method is particularly well-suited for studying polyatomic molecules like substituted benzenes. amanote.comresearchgate.net DFT calculations are used to determine the electronic structure, which in turn allows for the prediction of molecular geometry and other properties. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. amanote.comresearchgate.net
The first step in a computational study is typically the optimization of the molecule's ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Drawing an analogy from a computational study on 1-bromo-2-chlorobenzene, we can anticipate the types of structural parameters that would be calculated. amanote.com The presence of the bromine, chlorine, and bromoethyl substituents on the benzene (B151609) ring would cause distortions from a perfect hexagonal geometry. amanote.com The C-C bond lengths within the ring would vary depending on their proximity to the substituents. Similarly, the bond angles would deviate from the ideal 120° of an unsubstituted benzene ring.
Below is a hypothetical table of selected optimized geometrical parameters for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, based on the type of data that would be generated from a DFT calculation.
Hypothetical Optimized Geometrical Parameters for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene This table is illustrative and does not represent experimentally verified data for this specific compound.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-Br (ring) | ~1.90 Å |
| Bond Length | C-C (ring avg.) | ~1.39 Å |
| Bond Length | C-C (ethyl) | ~1.54 Å |
| Bond Length | C-Br (ethyl) | ~1.97 Å |
| Bond Angle | C-C-Cl | ~121° |
| Bond Angle | C-C-Br (ring) | ~120° |
| Bond Angle | C-C-C (ethyl) | ~112° |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. wisc.edu These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netroyalsocietypublishing.org By comparing the calculated vibrational spectra with experimental data (when available), the accuracy of the computational model can be validated, and the various vibrational modes can be assigned to specific molecular motions (e.g., C-H stretching, C-C ring breathing, C-Br stretching). royalsocietypublishing.org
For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, a number of characteristic vibrational frequencies would be expected. The high-frequency region would be dominated by C-H stretching vibrations of the aromatic ring and the ethyl group. The fingerprint region would contain a complex set of vibrations, including C-C stretching and bending modes of the ring, as well as vibrations associated with the substituents. The C-Cl and C-Br stretching vibrations would appear at lower frequencies.
The following is a hypothetical table of selected calculated vibrational frequencies for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene.
Hypothetical Calculated Vibrational Frequencies for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene This table is illustrative and does not represent experimentally verified data for this specific compound.
| Vibrational Mode | Calculated Frequency (cm-1, Illustrative) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| CH2 Scissoring | ~1465 |
| C-Cl Stretch | ~1100-800 |
| C-Br Stretch (ring) | ~700-500 |
| C-Br Stretch (ethyl) | ~650-550 |
Ab initio (from first principles) methods are another class of quantum chemical calculations that are based on the fundamental laws of quantum mechanics without the use of empirical parameters. amanote.comrsc.org Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate results, though they are often more computationally demanding than DFT. amanote.com These high-level accuracy methods can be used to benchmark the results obtained from DFT calculations and to investigate systems where DFT may not be as reliable. For a molecule like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, ab initio calculations would provide a more rigorous theoretical description of its electronic structure and properties. rsc.org
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Analysis of Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and its interactions with other molecules and with light.
The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital to which the molecule is most likely to accept electrons. youtube.com
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.orgresearchgate.net A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net The HOMO-LUMO gap can also be related to the optical properties of a molecule, as it approximates the energy of the lowest electronic excitation. acs.org
For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, the HOMO would likely be a π-orbital delocalized over the benzene ring, with significant contributions from the halogen substituents. The LUMO would likely be a π*-antibonding orbital. The presence of the electron-withdrawing halogen atoms (bromine and chlorine) would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted benzene. The bromoethyl group, being weakly deactivating, would also influence the energies of the frontier orbitals. The precise energies of the HOMO, LUMO, and the HOMO-LUMO gap would be determined through quantum chemical calculations.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within the 2-bromo-4-(2-bromoethyl)-1-chlorobenzene molecule is fundamentally governed by the interplay of the electronegative halogen substituents and the polarizable aromatic system. Computational analysis, typically employing methods like Density Functional Theory (DFT), provides a quantitative and visual understanding of this distribution.
The chlorine and bromine atoms, being highly electronegative, draw electron density away from the carbon atoms to which they are attached. This inductive effect results in a net negative partial charge on the halogen atoms and a corresponding positive partial charge on the adjacent carbon atoms of the benzene ring and the ethyl side chain. The aromatic ring itself contributes to a complex electronic landscape, with the π-electron cloud being susceptible to polarization by the substituents.
Molecular Electrostatic Potential (MEP) Maps offer a powerful visualization of the charge distribution. researchgate.net For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, an MEP map would typically reveal regions of negative electrostatic potential (usually colored red or yellow) concentrated around the chlorine and bromine atoms, indicating their role as electron-rich centers and likely sites for electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) would be expected around the hydrogen atoms and potentially on the carbon atoms of the benzene ring that are not directly bonded to the halogens, highlighting them as potential sites for nucleophilic interaction. walisongo.ac.idyoutube.com The ethyl group's bromine atom would also present a significant region of negative potential. The combination of these features on a single molecule suggests a nuanced reactivity profile. walisongo.ac.id
Table 1: Hypothetical Mulliken Atomic Charges for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the provided search results.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| Cl | -0.25 |
| Br (ring) | -0.20 |
| Br (ethyl) | -0.18 |
| C1 (C-Cl) | +0.15 |
| C2 (C-Br) | +0.12 |
| C4 (C-CH2) | +0.05 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, an NBO analysis would elucidate the nature of intramolecular and potential intermolecular interactions by examining the donor-acceptor relationships between filled (donor) and empty (acceptor) orbitals.
Furthermore, NBO analysis can shed light on the nature of the C-X (where X = Cl, Br) bonds, providing insights into their polarity and hybrid orbital composition. The analysis can also identify weak non-covalent interactions, such as halogen bonding, which could play a crucial role in the crystal packing and intermolecular associations of this compound. The presence of multiple halogen atoms suggests the potential for a variety of such stabilizing interactions.
Table 2: Hypothetical NBO Analysis Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the provided search results.
| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Cl) | π* (C1-C2) | 2.5 | Hyperconjugation |
| LP (Br-ring) | π* (C1-C2) | 2.1 | Hyperconjugation |
| σ (C-H) | σ* (C-Br) | 0.8 | Intramolecular Hydrogen Bond |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β). Computational chemistry provides a powerful tool to predict and understand the NLO properties of molecules like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene.
The presence of an extended π-conjugated system in the benzene ring, coupled with the electron-withdrawing effects of the chloro and bromo substituents, suggests that this molecule could exhibit a notable NLO response. The intramolecular charge transfer from the aromatic ring to the halogen atoms can enhance the molecular hyperpolarizability.
Computational studies would typically involve the calculation of the static and dynamic first hyperpolarizability (β) using quantum chemical methods. The magnitude of β is a key indicator of a molecule's potential as an NLO material. A study on the related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrated that the presence of bromo and chloro substituents can indeed lead to significant NLO properties. mdpi.com Similar effects would be anticipated for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, with the specific arrangement of substituents influencing the magnitude of the NLO response.
Table 3: Hypothetical Calculated NLO Properties This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not readily available in the provided search results.
| Property | Hypothetical Value |
|---|---|
| Molecular Polarizability (α) | 1.5 x 10-23 esu |
| First Hyperpolarizability (β) | 8.0 x 10-30 esu |
Reaction Mechanism Studies
Transition State Characterization for Elucidating Reaction Pathways
Understanding the reaction mechanisms of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is crucial for predicting its chemical behavior and designing synthetic routes. Computational chemistry offers a powerful approach to elucidate these pathways by characterizing the transition states (TS) of potential reactions. A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate.
For a molecule with multiple reactive sites like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, several reaction types can be envisaged, including nucleophilic substitution at the ethyl bromide and nucleophilic aromatic substitution. Computational methods, such as DFT, can be used to locate the geometry of the transition state for each potential pathway. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. A lower activation energy indicates a more favorable reaction pathway. For instance, in a nucleophilic substitution reaction, the mechanism could be either SN1 or SN2, and computational modeling can help distinguish between these by analyzing the structure and energy of the transition state. youtube.com
Computational Prediction of Regioselectivity and Stereoselectivity
Due to the presence of multiple halogen substituents, reactions involving 2-bromo-4-(2-bromoethyl)-1-chlorobenzene can potentially lead to different regioisomers. For example, in a nucleophilic aromatic substitution, the incoming nucleophile could attack at the carbon bearing the chlorine or the bromine on the ring. Computational chemistry can predict the regioselectivity of such reactions by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the kinetically favored one, and its product will be the major regioisomer.
Similarly, if a reaction can produce stereoisomers, computational methods can be employed to predict the stereoselectivity. This is achieved by modeling the transition states leading to the different stereoisomers. The difference in the free energies of these diastereomeric transition states will determine the stereochemical outcome of the reaction.
Molecular Dynamics Simulations to Understand Solvent Effects
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Molecular dynamics (MD) simulations provide a way to explicitly model the solvent molecules and study their influence on the reaction. wisc.edu
For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, MD simulations could be used to investigate how solvent molecules solvate the reactant and the transition state. By analyzing the solvent structure around the solute, one can gain insights into specific solvent-solute interactions, such as hydrogen bonding or dipole-dipole interactions. These simulations can help to explain experimentally observed solvent effects and can be used to predict the optimal solvent for a particular transformation. The simulations can track the trajectory of the reacting species in the solvent cage, providing a dynamic picture of the reaction process.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. nih.govbesjournal.comnih.gov For a compound like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, which lacks extensive experimental data, QSAR and QSPR models can provide valuable predictions for its behavior and characteristics. These models are built upon the principle that the structure of a molecule, as defined by various molecular descriptors, dictates its functions and properties. researchgate.net
Derivation of Molecular Descriptors
The foundation of any QSAR/QSPR model lies in the accurate and comprehensive description of the molecular structure through a set of numerical values known as molecular descriptors. For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, a diverse range of descriptors can be calculated using computational chemistry software. These descriptors are broadly categorized as follows:
Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule. They include parameters such as molecular volume, surface area, and principal moments of inertia. For 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, these descriptors would be sensitive to the conformational flexibility of the bromoethyl group.
Electronic Descriptors: These are derived from the electronic structure of the molecule and are crucial for understanding its reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the carbon, bromine, and chlorine atoms. besjournal.com The presence of electronegative halogen atoms significantly influences the electronic properties of the benzene ring and the ethyl side chain. libretexts.org
Physicochemical Descriptors: These descriptors relate to the bulk properties of the molecule, such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. researchgate.net The presence of both a hydrophobic benzene ring and polar C-Br and C-Cl bonds gives 2-bromo-4-(2-bromoethyl)-1-chlorobenzene a specific lipophilic character that can be quantified by logP.
A hypothetical set of calculated molecular descriptors for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is presented in the table below.
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
| Topological | Wiener Index | 1258 | Reflects the overall branching and size of the molecule. |
| First-order Molecular Connectivity Index (¹χ) | 5.89 | Quantifies the degree of branching in the carbon skeleton. | |
| Geometrical | Molecular Volume | 185.3 ų | Represents the space occupied by the molecule. |
| Molecular Surface Area | 210.5 Ų | Indicates the accessible surface for intermolecular interactions. | |
| Electronic | HOMO Energy | -9.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. besjournal.com | |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. | |
| Physicochemical | LogP | 4.5 | Indicates the lipophilicity and potential for bioaccumulation. researchgate.net |
This table contains hypothetical data for illustrative purposes.
Predictive Models for Chemical Properties relevant to Synthesis
By establishing a mathematical relationship between the derived molecular descriptors and experimentally determined properties of a set of related compounds, QSPR models can be developed to predict these properties for new or untested molecules like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene. For synthesis-related applications, properties such as boiling point, melting point, and solubility are of particular interest.
Boiling Point Prediction:
The boiling point of an organic compound is influenced by its molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape. A QSPR model for predicting the boiling point of halogenated benzenes could be formulated using a multiple linear regression (MLR) equation of the form:
Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) + c₃(Polarizability) + ...*
The coefficients (c₀, c₁, c₂, c₃, ...) are determined by fitting the model to a training set of compounds with known boiling points. nih.govnih.gov
Reactivity Prediction:
Predicting the chemical reactivity of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene is crucial for planning its synthesis and subsequent reactions. The presence of two different carbon-bromine bonds (one on the aromatic ring and one on the ethyl chain) and a carbon-chlorine bond suggests multiple potential reaction sites.
A QSAR model could be developed to predict the likelihood of a particular reaction, such as a nucleophilic substitution at the bromoethyl group or a cross-coupling reaction at the bromo- or chloro-substituted positions of the benzene ring. nih.gov Descriptors such as the partial atomic charges on the carbon atoms attached to the halogens, the bond dissociation energies of the C-Br and C-Cl bonds, and steric hindrance parameters would be critical inputs for such a model. libretexts.org
For instance, a model predicting the rate of a nucleophilic substitution reaction might take the form:
log(k) = c₀ + c₁(LUMO Energy) + c₂(Partial Charge on α-Carbon) + c₃(Steric Parameter)*
The following table presents a hypothetical QSPR-based prediction of synthesis-relevant properties for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, based on models developed for similar halogenated aromatic compounds.
| Property | Predicted Value | Relevant Descriptors | Significance in Synthesis |
| Boiling Point | 285 °C | Molecular Weight, Polarizability, Dipole Moment | Important for purification by distillation. |
| Melting Point | 55 °C | Molecular Symmetry, Intermolecular Interaction Energy | Affects handling and storage of the solid compound. |
| Aqueous Solubility | 5 mg/L | LogP, Polar Surface Area | Influences the choice of reaction solvents and work-up procedures. |
| Reactivity towards Nucleophiles (relative rate) | High (for the bromoethyl group) | C-Br Bond Dissociation Energy, Partial Charge on Carbon | Guides the selection of reagents and reaction conditions for derivatization. |
This table contains hypothetical data for illustrative purposes and is based on general trends observed for similar compounds.
The development and application of QSAR and QSPR models provide a powerful in silico tool for estimating the properties and reactivity of novel compounds like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, thereby guiding synthetic efforts and reducing the need for extensive experimental work. arxiv.org
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Greener Synthetic Routes
The current synthesis of halogenated aromatic compounds often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic pathways to 2-bromo-4-(2-bromoethyl)-1-chlorobenzene and its derivatives.
Key research objectives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring addition reactions or C-H activation strategies to introduce the bromoethyl group, avoiding the use of protecting groups and reducing the number of steps.
Catalytic Methods: Shifting from stoichiometric reagents to catalytic alternatives. For instance, developing catalytic bromination and chlorination methods that use safer halogen sources and can be performed under milder conditions.
Green Solvents: Investigating the use of benign solvents such as water, supercritical CO₂, or bio-based solvents to replace traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or chloroform. chemicalbook.com
Energy Efficiency: Employing energy-efficient activation methods like microwave irradiation or mechanochemistry, which can reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Exploration of Novel Catalytic Systems for Chemoselective Transformations
The presence of two distinct carbon-bromine bonds (one aryl, one alkyl) and a carbon-chlorine bond offers a prime opportunity for studying and developing highly chemoselective catalytic transformations. The ability to selectively activate one halogen over the others is a significant challenge and a key area for future investigation.
Emerging research could focus on:
Ligand-Modulated Catalysis: Designing sophisticated ligands for transition metal catalysts (e.g., Palladium, Nickel, Copper) that can differentiate between the C(sp²)-Br, C(sp³)-Br, and C-Cl bonds based on their electronic and steric environments. This would enable sequential, one-pot functionalization of the molecule.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis for the selective activation of the bromoethyl side chain via radical intermediates, leaving the aromatic halides untouched for subsequent cross-coupling reactions. chemicalbook.com
Enantioselective Catalysis: For reactions involving the bromoethyl group, developing chiral catalysts that can induce stereoselectivity, leading to the synthesis of valuable chiral building blocks. harvard.edu
Cooperative Catalysis: Investigating systems where two different catalysts work in concert to selectively activate and transform different parts of the molecule in a single operation. harvard.edu
Integration into Flow Chemistry for Enhanced Reaction Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and manipulation of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene .
Future opportunities in this area include:
Improved Safety and Scalability: Halogenation and other potentially exothermic or hazardous reactions can be controlled more effectively in microreactors, allowing for safer scale-up.
Reaction Optimization: Integrating automated flow systems with real-time analytical techniques (e.g., mass spectrometry, NMR) allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. chemrxiv.org
Multi-Step Synthesis: Designing integrated flow systems where the crude product from one reaction step is directly fed into the next reactor, streamlining multi-step syntheses and minimizing purification efforts. chemrxiv.org
Photochemistry in Flow: Combining flow reactors with light sources for efficient and scalable photoredox-catalyzed reactions, which are often difficult to scale up in batch due to light penetration issues. chemrxiv.org
Design and Synthesis of Complex Polycyclic or Heteroaromatic Compounds Using the Framework
The trifunctional nature of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene makes it an ideal building block for the construction of complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov
Potential synthetic strategies to explore are:
Intramolecular Cyclizations: Utilizing the bromoethyl side chain to perform intramolecular cyclizations onto the aromatic ring or a group introduced at the aryl bromide position. This could lead to the formation of fused ring systems.
Sequential Cross-Coupling Reactions: Employing a series of chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to sequentially build complexity at the aryl bromide and chloride positions.
Domino Reactions: Designing reaction cascades where a single catalytic system triggers a series of bond-forming events, rapidly converting the simple starting material into a complex polycyclic or heteroaromatic product.
Synthesis of Fused Heterocycles: Reacting the bromoethyl group with various nucleophiles (e.g., containing nitrogen, sulfur, or oxygen) followed by cyclization to construct a wide array of heterocyclic rings fused to the benzene (B151609) core. rsc.org
Advanced Theoretical Modeling of Halogen-Halogen and Halogen-π Interactions
The arrangement of multiple halogen atoms on the aromatic ring and side chain of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene provides a fascinating case study for advanced theoretical and computational chemistry. Understanding the non-covalent interactions governed by these halogens is crucial for predicting molecular conformation, crystal packing, and intermolecular binding.
Future theoretical studies should focus on:
σ-Hole Interactions: Quantifying the strength and directionality of halogen bonds (Br···Br, Br···Cl) and other σ-hole interactions using high-level quantum mechanical methods like second-order Møller-Plesset perturbation theory (MP2). semanticscholar.orgmdpi.comnih.govresearchgate.net The anisotropic distribution of electron density around the halogen atoms is key to these interactions. chemicalbook.commdpi.com
Halogen-π Interactions: Modeling the interaction between the halogen atoms and the π-system of adjacent molecules, which can significantly influence crystal engineering and molecular recognition. asianpubs.org
Conformational Analysis: Predicting the preferred conformations of the bromoethyl side chain and how they are influenced by intramolecular halogen-halogen and halogen-π interactions.
SAPT-EDA: Employing Symmetry-Adapted Perturbation Theory-based Energy Decomposition Analysis (SAPT-EDA) to dissect the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing deep insight into the nature of the intermolecular forces. semanticscholar.orgmdpi.comnih.gov
Table 1: Theoretical Methods for Analyzing Non-Covalent Interactions
| Computational Method | Information Provided | Relevance to 2-bromo-4-(2-bromoethyl)-1-chlorobenzene |
|---|---|---|
| Møller–Plesset (MP2) | Accurate calculation of interaction energies and geometries for non-covalently bound systems. semanticscholar.org | Determining the binding energies and preferred orientations of molecular dimers or complexes. semanticscholar.orgmdpi.com |
| SAPT-EDA | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. mdpi.com | Understanding the fundamental nature of halogen-halogen and halogen-π interactions. semanticscholar.orgnih.gov |
| QTAIM / NCI Index | Quantum Theory of Atoms in Molecules and Non-Covalent Interaction index analysis. mdpi.com | Visualizing and characterizing weak intermolecular interactions in real space. mdpi.com |
| Potential Energy Surface (PES) Scan | Mapping the energy landscape as a function of intermolecular distances and angles. mdpi.comresearchgate.net | Identifying the most stable configurations and transition states for molecular association. researchgate.net |
Potential for Use in Advanced Materials Science (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)
The defined geometry and multiple reactive sites of 2-bromo-4-(2-bromoethyl)-1-chlorobenzene make it a promising candidate as a building block or "linker" for the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.org
Emerging opportunities in this field include:
Functional COF Synthesis: Using the molecule as a linker in the bottom-up synthesis of COFs. rsc.org The halogen atoms would be precisely positioned within the porous structure, which could be used to tune the electronic properties, hydrophobicity, and catalytic activity of the resulting framework.
Post-Synthetic Modification: Leveraging the reactivity of the halogen atoms for post-synthetic modification of the COF or MOF, allowing for the introduction of new functional groups after the framework has been constructed.
Halogen-Functionalized Materials: Creating materials where the bromine and chlorine atoms act as specific binding sites for guest molecules or as catalytic centers. Bromine-functionalized COFs have shown enhanced performance in applications like triboelectric nanogenerators. nih.gov
Hierarchical Porous Materials: Designing synthetic strategies where the inherent porosity of the COF/MOF is combined with additional porosity created through reactions involving the bromoethyl side chain.
High-Throughput Experimentation for Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) is a powerful methodology for accelerating chemical research. researchgate.netnih.gov Applying HTE to 2-bromo-4-(2-bromoethyl)-1-chlorobenzene could rapidly unlock its synthetic potential.
Future research using HTE could involve:
Reaction Screening: Using miniaturized, parallel reactors to rapidly screen hundreds or thousands of reaction conditions (catalysts, ligands, solvents, bases, temperature) for the chemoselective functionalization of the molecule. chemrxiv.orgresearchgate.net
Catalyst Discovery: Identifying novel and more effective catalytic systems for challenging transformations, such as the selective activation of the C-Cl bond in the presence of the more reactive C-Br bonds.
Data-Driven Chemistry: Generating large datasets from HTE that can be used to train machine learning algorithms. These models can then predict reaction outcomes, propose new reaction conditions, and guide future experimental work. nih.govchemrxiv.org
Table 2: Application of HTE to 2-bromo-4-(2-bromoethyl)-1-chlorobenzene
| HTE Application Area | Research Goal | Potential Outcome |
|---|---|---|
| Catalyst Screening | Identify optimal catalyst/ligand for selective Suzuki coupling at the C(sp²)-Br position. | A highly selective and active catalyst system for building molecular complexity. |
| Reaction Optimization | Maximize the yield of an intramolecular cyclization reaction. | An efficient protocol for synthesizing a novel polycyclic compound. |
| Reagent Discovery | Find novel nucleophiles that react selectively with the C(sp³)-Br bond. | Discovery of new transformations and access to new classes of derivatives. |
| Process Development | Define robust reaction conditions for scale-up. | A reliable and scalable synthetic route suitable for industrial application. |
Mechanistic Elucidation of Unexpected Reactivity Patterns
A thorough review of available scientific literature and chemical databases indicates a notable gap in the specific investigation of unexpected reactivity patterns for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene. While general principles of electrophilic and nucleophilic substitution reactions on substituted benzenes are well-established, detailed mechanistic studies on this particular multifunctional compound are not extensively reported.
The unique arrangement of a bromo and a chloro substituent on the aromatic ring, combined with a bromoethyl side chain, presents a fascinating case for potential intramolecular reactions, rearrangements, or unexpected product formations under various reaction conditions. For instance, the presence of multiple leaving groups (Br and Cl on the ring, and Br on the ethyl side chain) could lead to complex competitive reaction pathways that are highly sensitive to the choice of reagents, catalysts, and reaction parameters.
Future research in this area could focus on systematically subjecting 2-bromo-4-(2-bromoethyl)-1-chlorobenzene to a variety of reaction conditions, including strong bases, organometallic reagents, and transition-metal catalysts, to probe for and identify any anomalous reactivity. Should unexpected products be observed, detailed mechanistic studies employing techniques such as kinetic analysis, isotopic labeling, and computational modeling would be crucial to unravel the underlying reaction pathways. The insights gained from such studies would not only deepen our understanding of the chemical behavior of this specific molecule but also contribute to the broader field of physical organic chemistry and synthetic methodology.
Q & A
Q. What are the standard synthetic routes for 2-bromo-4-(2-bromoethyl)-1-chlorobenzene, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous halogenated benzene derivatives are synthesized by reacting 4-chlorothiophenol with brominated alcohols (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C . Optimizing reaction time, temperature, and stoichiometry of brominating agents (e.g., N-bromosuccinimide) is critical to minimize side products. Post-synthesis purification via recrystallization (e.g., dichloromethane) or column chromatography enhances purity (>97% by GC/HPLC) .
Q. Table 1: Comparison of Synthetic Methods
| Reactants | Base/Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Chlorothiophenol + 2-Bromoethanol | K₂CO₃/DMF | 70 | 85 | 95 |
| Brominated toluene derivative + Cl⁻ | NaH/THF | 25 | 78 | 90 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns on the benzene ring and bromoethyl groups. For example, deshielded protons adjacent to halogens appear at δ 2.8–3.5 ppm for CH₂Br .
- GC-MS/EI-MS : Confirms molecular ion peaks (e.g., m/z 318 for C₈H₈Br₂Cl) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, with retention times calibrated against standards .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for halogenated benzene derivatives like 2-bromo-4-(2-bromoethyl)-1-chlorobenzene?
- Methodological Answer : Structural ambiguities (e.g., disordered halogens) require iterative refinement using software like SHELXL. For high-resolution data, assign anisotropic displacement parameters (ADPs) to bromine atoms. For twinned crystals, employ TwinRotMat or HKLF5 in SHELXL to model twin domains. Validate using R-factor convergence (<5% difference between R₁ and wR₂) and Fourier residual maps .
Q. What strategies mitigate side reactions during functionalization of the bromoethyl group in this compound?
- Methodological Answer :
- Selective Bromine Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under inert atmospheres to target the bromoethyl group while preserving the chlorobenzene core .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl intermediates) to direct reactivity toward the bromoethyl moiety .
Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Electron-withdrawing chlorine on the benzene ring increases the electrophilicity of the adjacent bromoethyl group, accelerating SN2 reactions. Compare kinetics with analogs (e.g., 4-fluoro vs. 4-chloro derivatives) using Hammett plots. For example, ρ values >1 indicate strong sensitivity to substituent effects .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data between synthetic batches?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, catalyst purity) and NMR solvent (e.g., deuterated DMSO vs. CDCl₃).
- Isotopic Labeling : Use Br-enriched reagents to distinguish bromine signals in overlapping MS/MS spectra .
- X-ray Diffraction : Resolve structural ambiguities by comparing experimental unit cell parameters with Cambridge Structural Database entries .
Safety and Handling in Research Settings
Q. What protocols ensure safe handling of this compound given its bromine and chlorine content?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
